(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
CAS No.: 176254-10-7
Cat. No.: VC0195244
Molecular Formula: C22H30O2
Molecular Weight: 326.48
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176254-10-7 |
|---|---|
| Molecular Formula | C22H30O2 |
| Molecular Weight | 326.48 |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
| Standard InChI | InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,6,14,17-20,23H,4,7-13H2,1,3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
| SMILES | CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC |
Introduction
Chemical Structure and Properties
Molecular Structure and Stereochemistry
The compound features a cyclopenta[a]phenanthrene core structure, which consists of four fused rings that form the characteristic steroid backbone. The stereochemistry specified in the name (8R,9s,10r,13s,14s,17r) indicates the spatial orientation of substituents at these positions, which is crucial for its biological activity. The 3-methoxy group, 13-ethyl group, and 17-ethynyl group are key structural features that distinguish this compound from other cyclopenta[a]phenanthrene derivatives .
The ethynyl group (triple bond) at position 17 is particularly significant as it is a common feature in many synthetic progestins. This group enhances binding to progesterone receptors and contributes to the compound's metabolic stability. The methoxy group at position 3 likely influences the compound's pharmacokinetic properties and receptor selectivity.
Physical and Chemical Properties
Based on analysis of similar compounds in the scientific literature, the following properties can be inferred:
The compound's limited water solubility is typical of steroidal structures, which generally require lipophilic environments for dissolution. This property influences its pharmacokinetic behavior, including absorption and distribution in biological systems.
Synthesis and Preparation Methods
Purification and Characterization
After synthesis, the compound would typically undergo purification using techniques such as:
-
Column chromatography for initial separation
-
Recrystallization for further purification
-
Chiral chromatography to separate stereoisomers
-
Spectroscopic methods for structural confirmation, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass spectrometry
-
Infrared spectroscopy
-
X-ray crystallography for absolute stereochemical confirmation
-
These characterization techniques are essential for confirming the correct structure and stereochemistry of the final product.
Biological Activity and Pharmacological Properties
Mechanism of Action
Based on its structural similarities to known progestins, (8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol likely interacts with nuclear hormone receptors, particularly progesterone receptors. The compound's unique structural features, including its specific stereochemistry, would influence its receptor binding affinity and selectivity .
The ethynyl group at position 17 typically enhances binding to progesterone receptors by forming hydrogen bonds with amino acid residues in the receptor binding pocket. Meanwhile, the methoxy group at position 3 may affect the compound's metabolic stability and influence its interaction with other steroid receptors, potentially contributing to its pharmacological profile.
Research Findings and Comparative Analysis
Structure-Activity Relationship
Research on similar cyclopenta[a]phenanthrene derivatives indicates that structural modifications can significantly affect biological activity. For instance:
-
The ethynyl group at position 17 enhances binding to progesterone receptors and increases compound stability
-
The methoxy group at position 3 influences metabolic pathways and receptor selectivity
-
The specific stereochemistry at positions 8, 9, 10, 13, 14, and 17 determines the three-dimensional shape of the molecule and its fit into receptor binding sites
These structure-activity relationships guide the development of new compounds with improved pharmacological profiles.
Comparison with Similar Compounds
The comparative analysis reveals that subtle structural differences among these related compounds can lead to significant variations in biological activity and therapeutic applications.
Current Research Directions and Future Prospects
Ongoing Research Trends
Current research on cyclopenta[a]phenanthrene derivatives focuses on several key areas:
-
Development of compounds with enhanced receptor selectivity to minimize off-target effects
-
Exploration of non-hormonal applications, particularly in oncology
-
Investigation of structure-activity relationships to guide rational drug design
-
Improvement of synthetic methods to achieve stereoselective preparation
These research directions aim to expand the therapeutic potential of this class of compounds while addressing limitations of existing agents.
Future Research Opportunities
Several promising avenues for future research on (8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol include:
-
Detailed analysis of its binding affinity for various steroid hormone receptors
-
Evaluation of its efficacy in animal models of hormone-dependent conditions
-
Investigation of potential anticancer properties against hormone-responsive tumors
-
Development of formulations to enhance its bioavailability and targeted delivery
-
Exploration of structural modifications to optimize its pharmacological profile
These research opportunities could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume